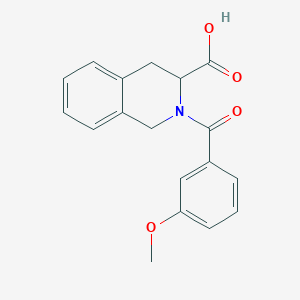

2-(3-Methoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

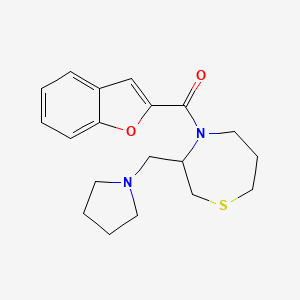

The compound is a derivative of benzoic acid, which is a common component in a variety of chemical reactions . The presence of the methoxy group (OCH3) and carboxylic acid group (COOH) suggest that it may have unique reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including Friedel-Crafts acylation, esterification, and amide coupling .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (due to the presence of benzoic acid), attached to a tetrahydroisoquinoline group. The methoxy and carboxylic acid groups would also be present .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a salt, or with alcohols to form an ester .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the methoxy group could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Enzymatic Degradation of Organic Pollutants

One research avenue involves the enzymatic approach for the remediation of organic pollutants in wastewater, where certain enzymes, in the presence of redox mediators, efficiently degrade recalcitrant compounds. This methodology enhances the degradation efficiency of pollutants by severalfold, offering a promising avenue for treating aromatic compounds in industrial effluents (Husain & Husain, 2007).

Tetrahydroisoquinolines in Therapeutics

Another significant application is found in the realm of tetrahydroisoquinolines (THIQs), which are explored for their therapeutic potential across a spectrum of diseases, including cancer, malaria, and central nervous system disorders. The paper by Singh and Shah (2017) reviews patents on THIQ derivatives, highlighting the versatility and promise of these compounds in drug discovery (Singh & Shah, 2017).

Antioxidant Activities of Carbazole Alkaloids

Research on carbazole alkaloids and their synthetic pathways reveals their potent antioxidant activities. A study focused on multi-substituted carbazole alkaloids, exploring their synthesis and evaluating their antioxidant potential, highlights the importance of these compounds in developing new antioxidants (Hieda, 2017).

Bioisosteres for Carboxylic Acids

The exploration of bioisosteres for carboxylic acids to circumvent issues related to toxicity, metabolic stability, and membrane permeability in drug design is another significant area of research. Novel carboxylic acid bioisosteres aim to maintain or improve the pharmacological profile of drugs, showcasing the ongoing innovation in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts is crucial for the fermentative production of bio-renewable chemicals. Research in this area aims to identify metabolic engineering strategies to enhance microbial robustness against such inhibitors, facilitating the production of carboxylic acids and other chemicals via microbial fermentation (Jarboe et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-23-15-8-4-7-13(9-15)17(20)19-11-14-6-3-2-5-12(14)10-16(19)18(21)22/h2-9,16H,10-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJWIGCQPGNHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-carbamoyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2583246.png)

![{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B2583250.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2583251.png)

![3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B2583252.png)

![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)

![2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B2583254.png)

![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)

![4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid](/img/structure/B2583264.png)